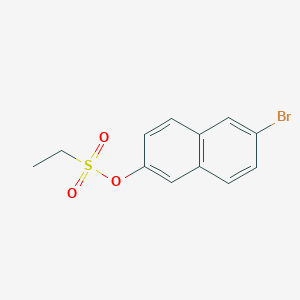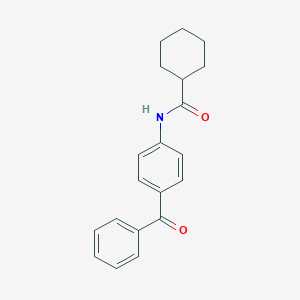
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is also known as EMMS and has a molecular formula of C16H18O4S.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a vital role in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate has significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever in animal models of pyrexia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate in lab experiments is its availability and ease of synthesis. The compound is relatively easy to synthesize, and the starting materials are readily available. However, one of the limitations of using EMMS in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate. One of the most significant areas of research is the development of new drugs based on the pharmacological properties of this compound. Another area of research is the investigation of the mechanism of action of EMMS to gain a better understanding of its pharmacological effects. Additionally, the potential applications of this compound in other fields such as agriculture and material sciences warrant further investigation.
Méthodes De Synthèse
The synthesis of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate can be achieved through various methods. One of the commonly used methods is the reaction between 3-Ethyl-5-methylphenol and p-anisylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product with a good yield.
Applications De Recherche Scientifique
The potential applications of 3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various pharmaceuticals. EMMS has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
3-Ethyl-5-methylphenyl4-methoxybenzenesulfonate |
|---|---|
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(3-ethyl-5-methylphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C16H18O4S/c1-4-13-9-12(2)10-15(11-13)20-21(17,18)16-7-5-14(19-3)6-8-16/h5-11H,4H2,1-3H3 |
Clé InChI |
KHYYJGOJRQLCBS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC(=C1)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCC1=CC(=CC(=C1)C)OS(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



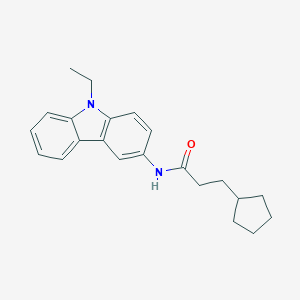
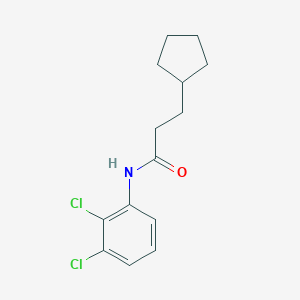
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
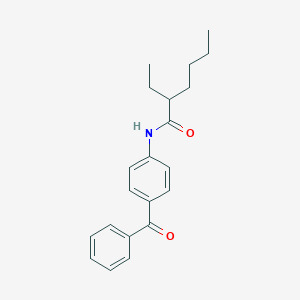
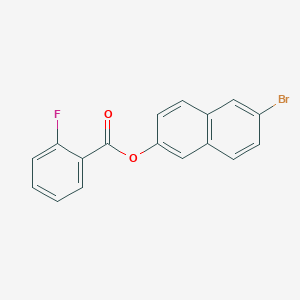

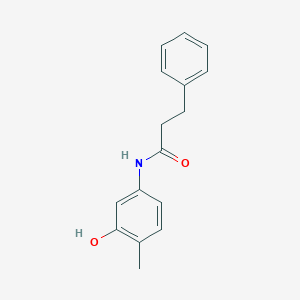
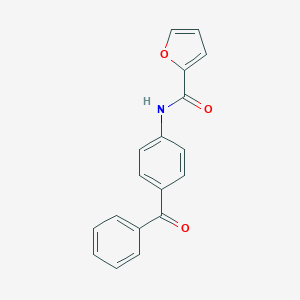

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
